Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate
Description
Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate is a cyclohexane-based carboxylate salt featuring an imidazole substituent at the 2-position. Its structure combines a rigid cyclohexane ring with the nitrogen-rich heterocyclic imidazole group, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H13N2NaO2 |
|---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
sodium;2-imidazol-1-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14N2O2.Na/c13-10(14)8-3-1-2-4-9(8)12-6-5-11-7-12;/h5-9H,1-4H2,(H,13,14);/q;+1/p-1 |
InChI Key |
DSJSRBQJBWMGPH-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C(C1)C(=O)[O-])N2C=CN=C2.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic processes. The scalability of these methods ensures the compound’s availability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various imidazole derivatives.
Scientific Research Applications
Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate is a chemical compound with a molecular formula of and a molecular weight of 218.23 . It features a unique structure including a sodium ion, an imidazole ring, and a cyclohexane backbone with a carboxylate functional group. This compound has potential applications in medicine and biochemistry due to the imidazole moiety, known for its biological activity.
Scientific Research Applications
This compound is used in scientific research across chemistry, biology, medicine, and industry.
Chemistry
- It serves as a chiral building block in synthesizing complex organic molecules.
- It is involved in oxidation to form carboxylic acids or ketones and reduction to form alcohols or amines.
- It is also used in substitution reactions to create substituted imidazole derivatives.
Biology
- The compound is investigated as a potential enzyme inhibitor or activator.
- It can disrupt bacterial metabolic pathways through enzyme inhibition, showing antimicrobial properties.
Medicine
- It is explored for its therapeutic potential in treating various diseases because of its unique structural properties.
- Structurally similar compounds have demonstrated potent inhibition of CYP11B2, suggesting Sodium (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate may have similar inhibitory properties.
Industry
- It is utilized in developing new materials and catalysts.
Aldosterone Synthase Inhibition
Compounds similar in structure to Sodium (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate have demonstrated the ability to inhibit CYP11B2 effectively, with an IC50 value as low as 1.7 nM, suggesting that Sodium (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate may possess similar inhibitory characteristics.
Antimicrobial Properties
Research indicates that this compound can hinder the proliferation of specific bacterial strains by interfering with their metabolic pathways through enzyme inhibition.
Enzyme Inhibition
This compound's biological activity is attributed to its interactions with molecular targets. The imidazole ring enhances binding affinity to enzymes and receptors, while the carboxylate group participates in hydrogen bonding and ionic interactions, which is useful in enzyme inhibition and receptor modulation. Studies include binding affinity assessments to understand its mechanism of action and therapeutic potential.
Optimization of compounds to improve accumulation into bacteria was conducted according to published guidelines . Compound 7 lowered the imipenem MIC (minimum inhibitory concentration) by 2-fold at the lowest inhibitor concentration tested (16 μg/mL), and there was an effort to improve this .
Structural Comparison
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylic acid | Lacks sodium ion | Acidic nature without sodium |
| (1R,2S)-2-imidazol-1-ylcyclohexane-1-methanol | Contains a hydroxyl group instead of a carboxylate | Hydroxymethyl group instead of carboxylic acid |
| (1R,2S)-2-imidazol-1-ylcyclohexane-1-amine | Features an amine group | Basic nature due to amine group |
Mechanism of Action
The mechanism of action of Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can modulate enzyme activity, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The compound is compared below with structurally related molecules, focusing on substituents, ring systems, and biological activities.
Table 1: Structural and Functional Comparison
Physicochemical Properties
Table 2: Calculated and Experimental Properties
- Polarity and Solubility: The sodium carboxylate group enhances water solubility, making the compound suitable for intravenous formulations. In contrast, ester derivatives (e.g., cyclohexanecarboxylates) exhibit higher logP values, favoring oral absorption .
- Hydrogen Bonding: Analogs with additional hydrogen bond donors (e.g., benzimidazole-carbamoyl derivatives) show increased polar surface area, which may improve target binding but reduce bioavailability .
Biological Activity
Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound consists of a sodium ion, an imidazole ring, and a cyclohexane backbone with a carboxylate functional group. The presence of the sodium ion enhances its solubility and reactivity compared to its analogs, making it a valuable candidate for various biological applications. The structural features contribute to its interactions with specific molecular targets, enhancing its potential therapeutic effects.
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| This compound | Contains sodium ion and imidazole ring | Enhances solubility and reactivity |
| (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylic acid | Lacks sodium ion | Acidic nature without sodium |
| (1R,2S)-2-imidazol-1-ylcyclohexane-1-methanol | Contains hydroxymethyl group | Hydroxymethyl instead of carboxylic acid |
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:
Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, including aldosterone synthase (CYP11B2), which is implicated in cardiovascular diseases. Research indicates that structurally similar compounds exhibit potent inhibition with IC50 values as low as 1.7 nM, suggesting that this compound may have comparable inhibitory properties.
Receptor Modulation : It may also act on specific receptors involved in signaling pathways related to inflammation and metabolism. The imidazole ring enhances binding affinity to these targets, while the carboxylate group facilitates hydrogen bonding and ionic interactions.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Aldosterone Synthase Inhibition | Inhibits CYP11B2 enzyme involved in cardiovascular regulation. |
| Antimicrobial Properties | Disrupts metabolic pathways in certain bacterial strains. |
| Cytotoxicity Studies | Exhibits selective cytotoxic effects on cancer cell lines. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Aldosterone Synthase Inhibition : A study demonstrated that compounds structurally similar to this compound exhibited significant inhibition of CYP11B2, indicating potential therapeutic applications in treating hypertension and heart failure.
Antimicrobial Properties : Research has shown that this compound can inhibit the growth of certain bacterial strains by disrupting their metabolic pathways through enzyme inhibition. This suggests potential applications in developing new antimicrobial agents .
Cytotoxicity Studies : Investigations into the cytotoxic effects of this compound have revealed its ability to selectively target cancer cells while sparing normal cells. Such properties make it a candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves nucleophilic substitution between a cyclohexane carboxylate precursor and imidazole derivatives. For example, analogous imidazole-acetic acid derivatives are synthesized via alkylation of imidazole with chloroacetate esters under basic conditions (e.g., NaH or K₂CO₃), followed by hydrolysis and salt formation . Key variables include solvent choice (e.g., DMF or THF), temperature (20–80°C), and stoichiometric ratios of reactants. Yields >90% are achievable with optimized conditions .
Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?
- Methodology : X-ray diffraction (XRD) is the gold standard. Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) due to their robustness in handling small-molecule crystallography, even with twinned or high-resolution data . For example, SHELXL integrates charge-density modeling to resolve ambiguities in carboxylate-imidazole interactions .
Q. What spectroscopic techniques are most effective for characterizing the compound’s structural integrity?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm, imidazole protons at δ 7.0–8.5 ppm) .
- FT-IR : Carboxylate C=O stretch (~1600 cm⁻¹) and imidazole C-N stretches (~1450 cm⁻¹) .
- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular weight (e.g., [M–Na]⁻ ion) .
Advanced Research Questions
Q. How does the compound’s conformational flexibility (e.g., cyclohexane chair vs. boat) impact its biological or catalytic activity?
- Methodology :
- Computational modeling (DFT or MD simulations) to compare energy barriers between conformers .
- Correlate with experimental e.g., cyclohexane chair conformers in XRD structures show enhanced stability (ΔG < 2 kcal/mol) .
- Biological assays (e.g., enzyme inhibition) to test activity differences between stereoisomers .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. no activity in similar assays)?
- Methodology :
- Data Triangulation : Compare studies using standardized protocols (e.g., CLSI guidelines for MIC assays) .
- Structural Confirmation : Verify compound purity via HPLC (>95%) and exclude counterion interference (e.g., sodium vs. potassium salts) .
- Targeted Literature Searches : Use databases like PubMed/Scopus with filters for assay type (e.g., "broth microdilution") .
Q. How can the compound’s solubility and stability be optimized for in vivo applications?
- Methodology :
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility while monitoring stability via UV-Vis (λmax ~270 nm) .
- pH Profiling : Test solubility across pH 4–8 (carboxylate group pKa ~3.5; imidazole pKa ~6.9) .
- Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products .
Q. What are the computational approaches to predict the compound’s ADMET properties?
- Methodology :
- In Silico Tools : SwissADME for bioavailability radar (e.g., TPSA ~80 Ų suggests moderate permeability) .
- Toxicity Prediction : EPA’s CompTox Dashboard to assess structural alerts (e.g., imidazole-related hepatotoxicity risks) .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
